molecular formula C9H11N3O3 B555782 L-Alanine-4-nitroanilide CAS No. 1668-13-9

L-Alanine-4-nitroanilide

Cat. No. B555782
CAS RN: 1668-13-9
M. Wt: 209.2 g/mol
InChI Key: PXFUDSMGEYRNNC-LURJTMIESA-N
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Description

L-Alanine-4-nitroanilide is a protease substrate . It is used to determine the activity of alanine aminopeptidase (AAP) and is chosen due to its relative specificity, higher hydrolysis rate, and better solubility . It is also used to help identify bacteria as gram-negative or gram-positive .


Synthesis Analysis

L-Alanine-4-nitroanilide is split by L-alanine aminopeptidase into L-alanine and 4-nitroanine . This reaction is used to differentiate between gram-positive and gram-negative bacteria .


Molecular Structure Analysis

The molecular formula of L-Alanine-4-nitroanilide is C9H11N3O3 . Its molecular weight is 245.66 .


Chemical Reactions Analysis

L-Alanine-4-nitroanilide is used as a substrate to determine alanine aminopeptidase (AAP) activity . It is mainly chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility .


Physical And Chemical Properties Analysis

L-Alanine-4-nitroanilide is a yellow powder . It is soluble in water at 50 mg/mL, forming a clear to very slightly hazy solution . It should be stored at a temperature of -20°C .

Scientific Research Applications

Bacterial Identification

L-Alanine-4-nitroanilide has been utilized in methods to distinguish between gram-positive and gram-negative bacteria. Carlone, Valadez, and Pickett (1982) found that lysis by KOH and hydrolysis of L-alanine-4-nitroanilide correlated well with the Gram reaction in aerobic, microaerophilic, and anaerobic bacteria, particularly with nonfermentative bacilli and Bacillus species (Carlone, Valadez, & Pickett, 1982).

Enzymatic Assays

L-Alanine-4-nitroanilide has been instrumental in developing continuous assays for enzyme activities. Brandt et al. (1999) used it to develop a continuous assay for VanX, a dipeptidase required for high-level vancomycin resistance (Brandt, Chatwood, Yang, & Crowder, 1999). Mattenheimer et al. (1988) recommended it for measuring the catalytic concentration of alanine aminopeptidase in urine, highlighting its efficiency under certain assay conditions (Mattenheimer, Frölke, Grötsch, Maruhn, & Simone, 1988).

Nutrient Absorption Studies

Amidon et al. (1983) utilized L-Alanine-4-nitroanilide in studies related to the intestinal absorption of amino acid derivatives. They investigated the hydrolysis site(s) and the structural requirements for membrane hydrolysis, showing its importance in understanding nutrient absorption mechanisms (Amidon, Lee, & Lee, 1983).

Safety And Hazards

The safety data sheet for L-Alanine-4-nitroanilide suggests that it should be handled with care. It advises against eating, drinking, or smoking when using this product and recommends wearing protective gloves, clothing, eye protection, and face protection . It also suggests using it only outdoors or in a well-ventilated area and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Relevant Papers Several papers have been published on L-Alanine-4-nitroanilide. For example, one study used it to determine the activity of aminopeptidase in the intestinal segments and small intestine . Another paper discussed the aminopeptidase test for the distinction of gram-negative from gram-positive bacteria .

properties

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUDSMGEYRNNC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168186
Record name Alanine-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine-4-nitroanilide

CAS RN

1668-13-9
Record name Alanine p-nitroanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
U Femfert, G Pfleiderer - FEBS letters, 1971 - core.ac.uk
2. Methods The involvement of metallic cations in the hydrolytic cleavage of L-alanine-4nitroanilide catalyzed by aminopeptidase M was investigated in 0.2 M Hepesbuffer (pH 7.0, 25”). …
Number of citations: 11 core.ac.uk
H Mattenheimer, W Frölke, H Grötsch, D Maruhn… - 1988 - degruyter.com
… in urine provide a sensitive diagnostic indicator for renal diseases (1) and are particularly useful for the Kinetic studies showed that L-alanine-4-nitroanilide recognition and assessment …
Number of citations: 22 www.degruyter.com
K Jung, D Scholz - Clinical Chemistry, 1980 - academic.oup.com
… As final concentrations, 50 mmol/L tris(hydroxymethyl)aminomethane x HCl buffer, pH 7.8, and 2 mmol/L alanine-4-nitroanilide are proposed. Five- to sixfold activitiy is obtained as …
Number of citations: 166 academic.oup.com
M Krstanović, M Brgles, B Halassy… - Preparative …, 2006 - Taylor & Francis
… On the other hand, the customarily used substrate for the assay of the aminopeptidase activity, L‐alanine‐4‐nitroanilide, was also a good substrate for the aminopeptidase from guinea …
Number of citations: 4 www.tandfonline.com
B Holdt, E Peters, HR Nagel, M Steiner - Clinical chemistry and …, 2008 - degruyter.com
… Methods and results: For this purpose, we adapted a photometric test using the substrate L-alanine-4nitroanilide to a dedicated clinical chemistry analyser. Due to the unavailability of …
Number of citations: 9 www.degruyter.com
K Aoyagi, K Katayama, M Narita, S Tojo - Biochimica et Biophysica Acta …, 1985 - Elsevier
… was confirmed that only L-alanine-4-nitroanilide was released by the enzyme. The kinetic properties of the enzyme were studied by measuring L-alanine-4-nitroanilide release from the …
Number of citations: 8 www.sciencedirect.com
GM Carlone, MJ Valadez, MJ Pickett - Journal of Clinical …, 1982 - Am Soc Microbiol
… Lysis by KOH and hydrolysis of L-alanine-4-nitroanilide were compared with the Gram … Only campylobacteria were KOH positive and L-alanine-4-nitroanilide and gram negative. …
Number of citations: 99 journals.asm.org
D CHAPPELET‐TORDO, C LAZDUNSKI… - European Journal of …, 1977 - Wiley Online Library
… affinity is practically identical to that of L-alanine4-nitroanilide. However, no release of 4-nitroaniline is observed during the assay, which suggests that the bond between L-alanyl-L-…
Number of citations: 25 febs.onlinelibrary.wiley.com
N Masuhisa, I Takako, M Kenji, U Takeshi, T Tokuaki… - Toxicology letters, 1984 - Elsevier
… The reaction mixture contained in a total volume of 2.0 ml, 1.66 mM Lalanine-4-nitroanilide, 100 mM Na-K phosphate buffer, pH 7.6, and the urine sample (0.05-0.10 ml). The mixture …
Number of citations: 6 www.sciencedirect.com
M Teuber, G Cerny - Archiv für Mikrobiologie, 1973 - Springer
… Using L-alanine4-nitroanilide as a snbstrate, we were not able to detect any peptidase … Examination of this fraction showed the presence of a L-alanine-4-nitroanilide cleaving activity …
Number of citations: 14 link.springer.com

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